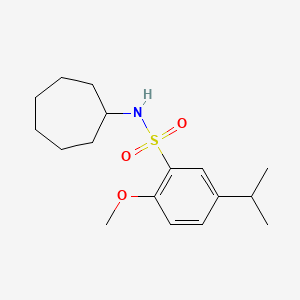

N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide

Description

N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (2-position) and isopropyl (5-position) groups, with a cycloheptylamine moiety attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

N-cycloheptyl-2-methoxy-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-13(2)14-10-11-16(21-3)17(12-14)22(19,20)18-15-8-6-4-5-7-9-15/h10-13,15,18H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTBEYTVKMTADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

Introduction of Substituents: The methoxy and propan-2-yl groups are introduced through electrophilic aromatic substitution reactions.

Cycloheptyl Group Addition: The cycloheptyl group is attached via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Material Science: It may be utilized in the synthesis of advanced materials with specific properties.

Biology and Medicine:

Antibacterial Agents: Due to its sulfonamide group, the compound exhibits antibacterial properties and can be used in the development of new antibiotics.

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry:

Pharmaceuticals: The compound is valuable in the synthesis of pharmaceutical intermediates.

Agrochemicals: It can be used in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide primarily involves the inhibition of bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Key Structural and Functional Differences

N-Substituent Bulkiness :

- The cycloheptyl group in the target compound confers significant steric bulk compared to smaller groups like methyl () or planar heterocycles (e.g., benzoxazole in ). This may improve membrane permeability but reduce solubility.

- Gefapixant lacks an N-substituent, relying instead on a pyrimidinyloxy group at the 5-position for receptor binding .

Substitution Patterns on the Benzene Ring: The 2-methoxy and 5-isopropyl groups are conserved in Gefapixant and the target compound. However, Gefapixant’s 5-pyrimidinyloxy group replaces the cycloheptylamine, directly contributing to its P2X3 antagonism .

Biological Activity :

- Gefapixant’s activity as a purinergic receptor antagonist underscores the importance of the 5-position substituent for target engagement .

- Compounds with bulky N-substituents (e.g., cycloheptyl or 2-(iPr)phenyl in ) may prioritize pharmacokinetic optimization over direct receptor interactions.

Molecular Weight and Polarity :

- Gefapixant (MW 353.4) and the 2-(iPr)phenyl analog (MW 361.5) fall within the typical range for drug-like molecules, while the fluorinated cyclohexyl derivative (MW 301.38) is lighter, possibly improving bioavailability .

Biological Activity

N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a compound that falls within the sulfonamide class of pharmaceuticals, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines or phenolic compounds. The structural characterization is often confirmed through spectroscopic techniques such as NMR and mass spectrometry. For example, similar compounds have been synthesized and characterized in studies focusing on their biological activities .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Sulfonyl chloride + amine | DMF, room temperature | Intermediate sulfonamide |

| 2 | Intermediate + electrophile | Stirring, heat | N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |

Sulfonamides, including N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide, primarily exert their effects by inhibiting specific enzymes. One notable target is acetylcholinesterase (AChE), which plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling .

Antioxidant Activity

Research has demonstrated that related sulfonamide derivatives exhibit significant antioxidant properties. The DPPH scavenging assay is commonly employed to evaluate this activity. Compounds with structural similarities to N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide have shown promising results, indicating potential applications in oxidative stress-related conditions .

Enzyme Inhibition Studies

Recent studies have reported IC50 values for various sulfonamides against AChE. For instance:

| Compound | IC50 (µmol/L) |

|---|---|

| N-cycloheptyl derivative | TBD |

| Eserine (reference standard) | 0.04 ± 0.001 |

| Other related sulfonamides | 34.61 ± 0.62 |

These findings suggest that N-cycloheptyl derivatives may be effective AChE inhibitors .

Case Study 1: Anticholinergic Effects

In a controlled study examining the effects of various sulfonamides on perfusion pressure, N-cycloheptyl derivatives were evaluated alongside other compounds. Results indicated a dose-dependent increase in perfusion pressure when treated with these sulfonamides, suggesting potential cardiovascular implications .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of N-cycloheptyl derivatives using the DPPH assay. The results showed that these compounds significantly reduced DPPH radical levels compared to controls, highlighting their potential as therapeutic agents in oxidative stress conditions .

Q & A

Basic: What are the standard synthetic routes for preparing N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide?

Methodology:

The synthesis typically involves coupling a sulfonyl chloride derivative with a substituted aniline. For example:

React 5-isopropyl-2-methoxyaniline with cycloheptylsulfonyl chloride in anhydrous pyridine or THF under nitrogen.

Neutralize liberated HCl using a base (e.g., triethylamine).

Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) to minimize side products .

Basic: How is the crystal structure of this compound determined?

Methodology:

- X-ray diffraction : Single crystals are grown via slow evaporation (solvent: DCM/ethanol). Data collection uses a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.

- Refinement : SHELXL (for small-molecule refinement) resolves atomic positions, thermal parameters, and disorder. Hydrogen bonding networks are analyzed using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.